4-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
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Description
4-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C20H26N8 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.22804286 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the N-Methyl-D-aspartate receptors (NMDARs) . NMDARs are members of the ionotropic glutamate receptor family and play a crucial role in learning and memory by regulating synaptic plasticity .
Mode of Action
This compound acts as a GluN2A-Selective Positive Allosteric Modulator (PAM) . It enhances the activity of NMDARs containing GluN2A, one of the NMDAR subunits . This modulation results in increased synaptic plasticity, which is essential for learning and memory .
Biochemical Pathways
The compound’s action on NMDARs affects the glutamatergic signaling pathway . By enhancing the activity of NMDARs, it influences synaptic plasticity, a key process in the formation and maintenance of memory .
Pharmacokinetics
This suggests that it can cross the blood-brain barrier, which is crucial for its activity on NMDARs in the brain .
Result of Action
The compound’s action results in enhanced long-term potentiation in the hippocampus, a brain region critical for learning and memory . This suggests that it could have potential therapeutic applications in neuropsychiatric diseases such as schizophrenia, depression, and epilepsy .
Biochemical Analysis
Biochemical Properties
4-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. One of the primary interactions is with N-methyl-D-aspartate receptors (NMDARs), particularly those containing the GluN2A subunit . This interaction is crucial for regulating synaptic plasticity, which is essential for learning and memory. The compound acts as a positive allosteric modulator, enhancing the receptor’s activity and thereby influencing various neural processes .
Cellular Effects
The effects of this compound on cellular processes are profound. In neuronal cells, the compound enhances long-term potentiation, a process critical for synaptic strength and memory formation . Additionally, it has been observed to influence cell signaling pathways by modulating the activity of NMDARs, leading to changes in gene expression and cellular metabolism . These effects are particularly significant in the context of neuropsychiatric disorders, where dysregulation of these pathways is often observed .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with NMDARs. The compound binds to a specific site on the GluN2A subunit, acting as a positive allosteric modulator . This binding enhances the receptor’s response to its natural ligand, glutamate, leading to increased calcium influx and subsequent activation of downstream signaling pathways . Additionally, the compound’s structure allows it to inhibit certain enzymes, further modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, maintaining its activity for extended periods . Degradation can occur under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in enhancing synaptic plasticity and memory formation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively enhances cognitive functions without significant adverse effects . At higher doses, toxic effects have been observed, including neurotoxicity and disruptions in normal cellular processes . These findings highlight the importance of careful dosage regulation in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations . Key enzymes involved in its metabolism include cytochrome P450 oxidases, which facilitate the breakdown of the compound into its metabolites . These metabolites can then be further processed or excreted from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to various cellular compartments . Once inside the cell, it can accumulate in specific regions, such as the synaptic cleft, where it exerts its effects on NMDARs .
Subcellular Localization
The subcellular localization of this compound is primarily within the synaptic regions of neurons . The compound’s structure includes targeting signals that direct it to these specific compartments . Additionally, post-translational modifications can influence its localization, ensuring that it reaches the appropriate sites of action within the cell . This precise localization is crucial for its role in modulating synaptic plasticity and cognitive functions .
Properties
IUPAC Name |
2-methyl-4-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8/c1-15-14-18(25-6-3-4-7-25)23-20(22-15)27-11-9-26(10-12-27)19-17-13-16(2)24-28(17)8-5-21-19/h5,8,13-14H,3-4,6-7,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICFQVXXYHEHLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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